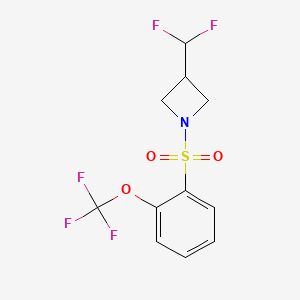

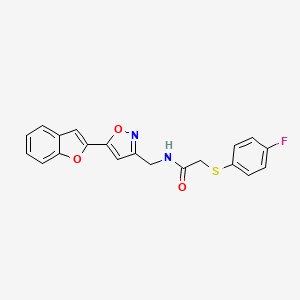

![molecular formula C18H19F3N4 B2428022 5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-96-4](/img/structure/B2428022.png)

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A phenylboronic acid bearing a methoxy group, as an electron-donating group, at the para position was easily coupled with 5f, giving the desired compound 6a in 93% yield .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were reported as follows: Melting point: 249 °C; Yield: 85%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H); 13 C NMR (100 MHz, CDCl 3): δ 21.65, 103.09, 106.37, 118.36, 122.02, 127.58, 129.04, 129.07, 129.23, 129.46, 129.95, 133.15, 142.27, 152.58, 153.15; MS: m/z 397.02 [M+1] +; Elemental analysis: Calcd. for C 20 H 15 F 3 N 6: C, 60.60; H, 3.81; N, 21.20; Found: C, 59.85; H, 3.32; N, 21.63 .科学的研究の応用

Synthesis and Characterization

Research has been dedicated to developing efficient synthesis methods for pyrazolopyrimidine derivatives, including compounds structurally similar to "5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine." These methods involve reactions under specific conditions to obtain compounds with potential biological activities. For instance, studies have demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines through reactions facilitated by ultrasound irradiation in aqueous media, showcasing advancements in regioselective synthesis techniques (Kaping, Helissey, & Vishwakarma, 2020).

Biological Evaluation

The synthesized pyrazolopyrimidine derivatives have been evaluated for various biological activities. Research highlights include:

Antibacterial and Antifungal Activities

Some pyrazolopyrimidine derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for antimicrobial agents. The synthesis of new compounds and their comprehensive characterization have led to the identification of promising molecules with significant activity against various microbial strains (Rahmouni et al., 2014).

Anticancer Activities

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These studies aim to develop compounds that can act as effective anticancer agents by targeting specific pathways or mechanisms within cancer cells. Some derivatives have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Chavva et al., 2013).

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The future research in this field could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4/c1-11(2)10-22-14-9-12(3)23-17-15(13-7-5-4-6-8-13)16(18(19,20)21)24-25(14)17/h4-9,11,22H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBUVADTKQBPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

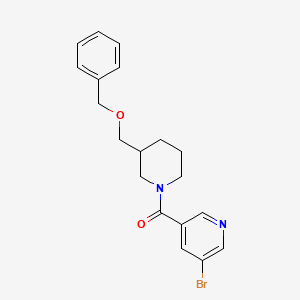

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

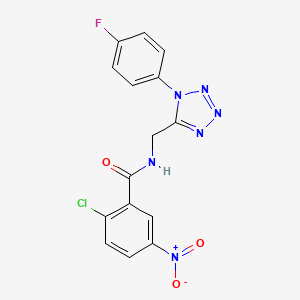

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)